molecular formula C12H16O2 B12375109 Tricyclodecenyl acetate-13C2

Tricyclodecenyl acetate-13C2

Cat. No.: B12375109
M. Wt: 194.24 g/mol
InChI Key: RGVQNSFGUOIKFF-SPBYTNOZSA-N
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Description

Tricyclodecenyl acetate-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of tricyclodecenyl acetate. This compound is used primarily in research settings, particularly in studies involving stable isotope tracing and quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclodecenyl acetate-13C2 typically involves the reaction of dicyclopentadiene with acetic acid in the presence of a catalyst such as triflic acid. The reaction mixture is then distilled in the presence of a base to isolate the ester . This method is practical and economical, allowing for the production of high-purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production of the compound. The use of triflic acid as a catalyst and a base for neutralization during distillation is crucial for obtaining a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Tricyclodecenyl acetate-13C2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Tricyclodecenyl acetate-13C2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tricyclodecenyl acetate-13C2 involves its incorporation into molecules as a stable isotope. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclodecenyl acetate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This labeling allows for precise tracking and quantitation in various studies, setting it apart from its non-labeled counterparts .

Properties

Molecular Formula

C12H16O2

Molecular Weight

194.24 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-3-enyl acetate

InChI

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/i1+1,7+1

InChI Key

RGVQNSFGUOIKFF-SPBYTNOZSA-N

Isomeric SMILES

[13CH3][13C](=O)OC1CC2CC1C3C2C=CC3

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C=CC3

Origin of Product

United States

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